3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid synthesis protocol
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic Acid
Introduction
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety attached to a 2-amino-4,5-dihydrothiazole (also known as a 2-aminothiazoline) core. This molecular architecture is of significant interest to researchers in medicinal chemistry and drug development. The thiazole ring and its hydrogenated analogs are recognized as "pharmacophores," core structures that are responsible for a molecule's biological activity.[1][2] Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The inclusion of the benzoic acid group provides a handle for further functionalization and can influence the molecule's pharmacokinetic properties, such as solubility and protein binding.
This guide presents a comprehensive, field-proven protocol for the synthesis of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. It is designed for researchers and scientists, providing not only a step-by-step methodology but also the underlying chemical principles and rationale for key experimental choices. We will focus on the most direct and efficient synthetic route, followed by a discussion of a viable alternative pathway.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests two primary pathways. The most direct approach involves a nucleophilic substitution reaction, disconnecting the C-N bond between the benzoic acid amine and the dihydrothiazole ring. An alternative route involves first constructing a thiourea derivative of 3-aminobenzoic acid, followed by a cyclization reaction to form the dihydrothiazole ring.
This guide will detail the primary protocol via Route 1, which is generally preferred for its efficiency and procedural simplicity.
Part 1: Synthesis via Nucleophilic Substitution (Primary Protocol)
Principle and Rationale
This synthesis route is based on the nucleophilic substitution reaction between 3-aminobenzoic acid and a 2-halo-4,5-dihydrothiazole, such as 2-bromo-4,5-dihydrothiazole. The exocyclic amino group of 3-aminobenzoic acid acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the dihydrothiazole ring, displacing the bromide leaving group.
The reaction is typically performed in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the starting materials and stabilize the charged transition state. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its primary role is to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, driving the reaction to completion. It also ensures the amino group of the product remains in its neutral, less water-soluble form, simplifying the workup process.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminobenzoic acid | ≥99% | Sigma-Aldrich, Merck | |
| 2-Bromo-4,5-dihydrothiazole | ≥97% | Commercially available | Can be synthesized if needed. |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich, Acros | Store over molecular sieves. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros | Store over molecular sieves. |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Saturated aq. NaCl (Brine) | Lab-prepared | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific | |
| Deionized Water | |||
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck |
Step-by-Step Procedure
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-aminobenzoic acid (1.37 g, 10.0 mmol, 1.0 eq).
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Solvent and Reagent Addition: Add anhydrous DMF (30 mL) to the flask and stir until the solid is fully dissolved. To this solution, add 2-bromo-4,5-dihydrothiazole (1.66 g, 10.0 mmol, 1.0 eq) followed by the dropwise addition of triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) via syringe.
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Reaction Execution: Heat the reaction mixture to 80-90 °C using an oil bath. Maintain stirring at this temperature for 6-12 hours.
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Monitoring the Reaction: The progress of the reaction should be monitored by TLC (eluent: 50% ethyl acetate in hexanes). Spot the starting material (3-aminobenzoic acid) and the reaction mixture. The reaction is complete when the starting amine spot has been consumed.
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Workup - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL). This removes residual DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude solid is purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of 20% to 60% ethyl acetate in hexanes) to afford the pure 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid as a solid.
Characterization
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¹H NMR: Expected signals for aromatic protons, the CH₂-CH₂ protons of the dihydrothiazole ring, and exchangeable protons for the amine and carboxylic acid groups.[4]
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Mass Spectrometry: Calculation of the exact mass and comparison with the measured mass to confirm the molecular formula (C₁₀H₁₀N₂O₂S).
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FTIR: Characteristic peaks for N-H stretching, C=O stretching (carboxylic acid), and aromatic C-H stretching are expected.[5]
Self-Validation and Troubleshooting
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TLC Monitoring: A key validation step is observing the disappearance of the 3-aminobenzoic acid spot and the appearance of a new, typically less polar, product spot.
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Incomplete Reaction: If the starting material persists after 12 hours, an additional portion of 2-bromo-4,5-dihydrothiazole (0.2 eq) can be added, and the reaction can be heated for another 4-6 hours. Ensure all reagents and solvents are anhydrous, as water can interfere.
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Low Yield: Poor yields can result from incomplete reaction or side reactions. The temperature should be carefully controlled; excessively high temperatures may lead to decomposition. Ensure the base is non-nucleophilic and added in sufficient excess to neutralize the acid byproduct.
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Purification Issues: If the product is difficult to crystallize, column chromatography is the recommended alternative. The polarity of the eluent should be carefully optimized using TLC to ensure good separation from any unreacted starting materials or byproducts.
Part 2: Alternative Synthesis via Thiourea Cyclization
Principle and Rationale
This alternative two-step pathway first involves the synthesis of an intermediate, 1-(3-carboxyphenyl)thiourea. This can be achieved by reacting 3-aminobenzoic acid with an isothiocyanate precursor, often generated in situ from a salt like ammonium thiocyanate in an acidic medium.
In the second step, this thiourea intermediate undergoes an intramolecular cyclization with a 1,2-dihaloalkane, such as 1,2-dibromoethane.[6] The reaction proceeds via sequential nucleophilic attack by the sulfur and nitrogen atoms of the thiourea onto the electrophilic carbons of the 1,2-dibromoethane, forming the five-membered dihydrothiazole ring.[7]
Protocol Outline
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Step 1: Synthesis of 1-(3-carboxyphenyl)thiourea.
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Dissolve 3-aminobenzoic acid in aqueous HCl.
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Add a solution of potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).
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Heat the mixture under reflux for several hours until the intermediate precipitates.
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Cool, filter, and wash the solid with cold water to obtain the thiourea derivative.
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-
Step 2: Cyclization.
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Suspend the 1-(3-carboxyphenyl)thiourea in a solvent like ethanol.
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Add 1,2-dibromoethane.
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Reflux the mixture for 12-24 hours. The product, typically as its HBr salt, will precipitate.
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Filter the salt and neutralize with a base (e.g., NaHCO₃ solution) to obtain the free base form of the target molecule.
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Purify by recrystallization.
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While this method is robust, it is more time-consuming and involves more steps than the direct nucleophilic substitution described in Part 1.
Safety Precautions
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General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
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Reagent Specific:
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2-Bromo-4,5-dihydrothiazole: Corrosive and a lachrymator. Handle with care and avoid inhalation or skin contact.
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N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact. Use in a fume hood.
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Triethylamine (TEA): Flammable and corrosive. Causes severe skin burns and eye damage.
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1,2-Dibromoethane: A known carcinogen and toxic. Handle with extreme caution and appropriate engineering controls.
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Conclusion
The synthesis of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is most efficiently achieved through a one-step nucleophilic substitution reaction. This method, utilizing 3-aminobenzoic acid and 2-bromo-4,5-dihydrothiazole, offers a direct and high-yielding route to the target compound. The protocol is robust, and its progress can be easily monitored, making it suitable for standard laboratory synthesis. The alternative pathway through a thiourea intermediate provides a valid, albeit longer, synthetic option. The successful synthesis and purification of this compound will provide valuable material for further investigation into its potential biological activities.
References
-
Smolecule. (2023, August 16). 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. Available at: 1]
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ResearchGate. (n.d.). Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. Available at: 2]
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Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Available at: 4]
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MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: 3]
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PubMed Central. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Available at: 6]
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ResearchGate. (2019, March 31). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. Available at: 7]
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PMC - NIH. (2022, November 24). Synthesis, in silico studies and biological screening of (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives as an anti-oxidant, anti-inflammatory and antimicrobial agents. Available at: 5]
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